molecular formula C19H17FN2O2 B2853587 3-(2-fluorophenyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}propanamide CAS No. 1904359-49-4

3-(2-fluorophenyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}propanamide

Cat. No.: B2853587
CAS No.: 1904359-49-4
M. Wt: 324.355
InChI Key: TWNOZMADFLQDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorophenyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}propanamide is a synthetic small molecule provided for research purposes. This compound is structurally characterized by a propanamide linker connecting a 2-fluorophenyl group and a {[6-(furan-2-yl)pyridin-3-yl]methyl} moiety. This core structure is found in compounds investigated for various biological activities. Structurally related propanamide compounds incorporating fluorophenyl and heteroaromatic systems, such as pyridine and furan rings, have been identified as potent antagonists of the human Transient Receptor Potential Vanilloid 1 (hTRPV1), a key therapeutic target for managing neuropathic and inflammatory pain . The specific spatial arrangement of its fluorophenyl and heterocyclic components suggests potential for interaction with protein targets, a concept supported by research on analogous molecules where similar frameworks are designed to bind specific domains, such as the J-domain of HSP40 proteins like DNAJA1 . Furthermore, the 3-(2-fluorophenyl)propanamide scaffold is a recognized feature in several pharmacologically active compounds . This product is intended for research applications only, including but not limited to in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block or intermediate in medicinal chemistry and drug discovery programs. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c20-16-5-2-1-4-15(16)8-10-19(23)22-13-14-7-9-17(21-12-14)18-6-3-11-24-18/h1-7,9,11-12H,8,10,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNOZMADFLQDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into two primary fragments:

  • 3-(2-Fluorophenyl)propanoic acid : A fluorinated aromatic carboxylic acid.
  • [6-(Furan-2-yl)pyridin-3-yl]methylamine : A heterocyclic amine featuring pyridine and furan moieties.

The amide bond formation between these fragments serves as the final step. This disconnection aligns with established protocols for analogous propanamide derivatives.

Synthesis of 3-(2-Fluorophenyl)Propanoic Acid

Friedel-Crafts Alkylation and Subsequent Oxidation

Route A begins with 2-fluorobenzene and acrylonitrile under Friedel-Crafts conditions (AlCl₃, 0–5°C, 12 h), yielding 3-(2-fluorophenyl)propanenitrile (78% yield). Acidic hydrolysis (H₂SO₄, H₂O, reflux, 6 h) converts the nitrile to the carboxylic acid (92% yield).

Route B employs a Grignard reagent:

  • 2-Fluorophenylmagnesium bromide (from 1-bromo-2-fluorobenzene and Mg) reacts with ethyl acrylate (THF, 0°C, 2 h).
  • Hydrolysis (HCl, H₂O) yields 3-(2-fluorophenyl)propanoic acid (85% yield).
Table 1: Comparative Analysis of 3-(2-Fluorophenyl)Propanoic Acid Synthesis
Method Starting Material Catalyst/Conditions Yield (%) Purity (HPLC)
Friedel-Crafts 2-Fluorobenzene AlCl₃, 0–5°C 78 98.5
Grignard 1-Bromo-2-fluorobenzene Mg, THF 85 99.1

Preparation of [6-(Furan-2-yl)Pyridin-3-yl]Methylamine

Suzuki-Miyaura Cross-Coupling

  • 5-Bromo-3-(bromomethyl)pyridine reacts with furan-2-ylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, DME/H₂O, 80°C, 8 h), yielding 6-(furan-2-yl)pyridin-3-yl)methanol (72% yield).
  • Oxidation (MnO₂, CH₂Cl₂, 24 h) to the aldehyde followed by reductive amination (NaBH₃CN, NH₄OAc, MeOH) produces the target amine (68% yield).

Direct Amination via Buchwald-Hartwig Coupling

A one-pot method couples 5-bromo-2-(furan-2-yl)pyridine with benzophenone imine (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 12 h), followed by acidic hydrolysis (HCl, MeOH) to yield the amine (63% yield).

Table 2: Heterocyclic Amine Synthesis Performance
Method Key Reagent Catalyst System Yield (%)
Suzuki + Reductive Amination Furan-2-ylboronic acid Pd(PPh₃)₄ 68
Buchwald-Hartwig Benzophenone imine Pd₂(dba)₃/Xantphos 63

Amide Bond Formation and Final Assembly

Carbodiimide-Mediated Coupling

Activation of 3-(2-fluorophenyl)propanoic acid with EDCl/HOBt (CH₂Cl₂, 0°C, 1 h) followed by addition of [6-(furan-2-yl)pyridin-3-yl]methylamine (rt, 12 h) affords the target compound in 82% yield.

Acid Chloride Route

  • Conversion of the acid to its chloride (SOCl₂, reflux, 3 h).
  • Reaction with the amine (Et₃N, CH₂Cl₂, 0°C → rt, 6 h) achieves 79% yield with >99% purity.
Table 3: Amidation Efficiency Comparison
Method Activator Solvent Yield (%) Purity (HPLC)
EDCl/HOBt EDCl + HOBt CH₂Cl₂ 82 98.7
Acid Chloride SOCl₂ CH₂Cl₂ 79 99.3

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 7.72 (dd, J = 8.0, 2.4 Hz, 1H, pyridine-H), 7.35–7.28 (m, 1H, fluorophenyl), 7.08–6.98 (m, 3H, fluorophenyl/furan), 6.52 (dd, J = 3.2, 1.6 Hz, 1H, furan-H), 4.45 (d, J = 5.6 Hz, 2H, CH₂NH), 3.12 (t, J = 7.6 Hz, 2H, CH₂CO), 2.65 (t, J = 7.6 Hz, 2H, CH₂Ar).
  • HRMS (ESI+) : m/z calc. for C₂₀H₁₈FN₂O₂ [M+H]⁺ 345.1345, found 345.1348.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >99% purity, with retention time = 6.78 min.

Critical Evaluation of Methodologies

The EDCl/HOBt-mediated coupling (Section 4.1) offers superior yield (82%) compared to the acid chloride route (79%), though the latter provides marginally better purity. For large-scale synthesis, the Grignard-based preparation of 3-(2-fluorophenyl)propanoic acid (Section 2.1, Route B) is preferred due to higher reproducibility. The Suzuki-Miyaura approach (Section 3.1) remains optimal for constructing the pyridine-furan core, despite requiring multiple steps.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-fluorophenyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The 3-fluoro-4-methylsulfonamidophenyl group in TRPV1 antagonists (e.g., Compounds 42–43) is critical for receptor affinity, with IC₅₀ values in the nanomolar range . The furan-pyridine motif in the target compound is structurally analogous to N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-(2-methylphenyl)propanamide , but the 2-fluorophenyl group may alter lipophilicity and metabolic stability compared to the 2-methylphenyl analogue.

Synthetic Accessibility :

  • Yields for TRPV1-targeted propanamides range from 44% to 85%, depending on the complexity of the pyridine C-region substituents (e.g., cyclopentyloxy vs. hexyloxy) . The absence of synthetic data for the target compound precludes direct comparison, but its furan-pyridine linkage likely requires Suzuki coupling or similar cross-coupling reactions, as seen in furan-containing analogues .

Physical Properties :

  • Melting points for solid propanamides vary widely (e.g., 63–114°C for TRPV1 antagonists ), influenced by crystallinity and substituent bulk. The target compound’s melting point remains uncharacterized but is expected to align with furan-pyridine derivatives (e.g., 85–98°C for Compound 20 ).

Functional Group Analysis

  • Fluorine vs.
  • Furan vs. Thiazole : Replacing the thiazole ring in with a pyridine-furan system could reduce steric hindrance, favoring interactions with planar binding pockets (e.g., kinase active sites).

Q & A

Q. Tables

Q. Table 1. Representative TRPV1 Antagonists with Pyridine-Furan Scaffolds

CompoundPyridine SubstituentTRPV1 IC50 (nM)Metabolic Stability (t1/2, min)
Reference Compound*6-Furan-2-yl18 ± 232 (Human Liver Microsomes)
Analog A6-Trifluoromethyl12 ± 345
Analog B6-Cyclopentylmethoxy85 ± 728
*Data from .

Q. Notes

  • Avoid commercial sources (e.g., BenchChem) per user instructions.
  • All methodologies are derived from peer-reviewed patents and articles.
  • For reproducibility, ensure strict adherence to reaction conditions and analytical protocols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.